molecular formula C17H22FN5 B2404799 6-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2415630-90-7

6-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No. B2404799
CAS RN: 2415630-90-7
M. Wt: 315.396
InChI Key: PRGRAQDHGSEORU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a study on the synthesis of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters describes the synthesis process in detail . The synthesis of these compounds involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a study on the structure-activity relationship of FPMINT analogues as inhibitors of human equilibrative nucleoside transporters provides detailed information on the molecular structure . Another study provides the crystal structure of a similar compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study on the structure-activity relationship of FPMINT analogues as inhibitors of human equilibrative nucleoside transporters describes the chemical reactions involved in the synthesis of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed in several studies. For example, a study on the synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines provides information on the physical and chemical properties of these compounds .

Mechanism of Action

The mechanism of action of similar compounds has been described in various studies. For example, a study on the structure-activity relationship of FPMINT analogues as inhibitors of human equilibrative nucleoside transporters describes the mechanism of action of these compounds .

Safety and Hazards

The safety and hazards associated with the use of similar compounds have been discussed in various studies. For instance, a study on the structure-activity relationship of FPMINT analogues as inhibitors of human equilibrative nucleoside transporters provides information on the safety and hazards of these compounds .

Future Directions

The future directions for research on similar compounds have been suggested in various studies. For example, a study on the synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines suggests future directions for research, including optimizing the pharmacological properties of the compound, developing new synthetic routes to improve its yield and purity, and investigating its potential in a wider range of therapeutic applications .

properties

IUPAC Name

6-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5/c1-21(2)16-6-7-17(20-19-16)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGRAQDHGSEORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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